Stellettin H
Description
Natural Product Significance and Marine Origin of Isomalabaricanes
Isomalabaricane triterpenoids are a distinctive and relatively rare class of natural products characterized by a tricyclic core system with a long, often functionalized, side chain. nih.gov Their significance in the field of natural products stems from their potent biological activities, particularly their high cytotoxicity against various tumor cells, which makes them promising candidates for anticancer drug discovery. nih.govresearchgate.netresearchgate.net These compounds are derived biosynthetically from the cyclization of squalene (B77637) or squalene-2,3-oxide. nih.govrsc.org
The primary natural sources of isomalabaricanes are marine sponges. nih.govresearchgate.net First discovered in 1981 by Australian scientists in extracts from the sponge Jaspis stellifera, these triterpenoids have since been isolated from a select group of demosponges. nih.govmdpi.com The genera known to produce these compounds include Jaspis, Geodia, Stelletta, and Rhabdastrella. mdpi.comdiva-portal.orgmdpi.com However, subsequent taxonomic studies have revealed that many of the sponges initially identified as Jaspis or Stelletta species were, in fact, Rhabdastrella globostellata, suggesting this species is a particularly rich source of isomalabaricanes. diva-portal.orgmdpi.com The unique and restricted distribution of these compounds within these few sponge genera makes them interesting chemotaxonomic markers. diva-portal.orgmdpi.com
Overview of the Stellettin Family of Isomalabaricanes
Within the large and diverse isomalabaricane family, which comprises over 160 different structures, the stellettins are a major subgroup. diva-portal.orgmdpi.com The stellettins are structurally defined by an isomalabaricane skeleton that typically features a terminal δ-lactone ring or a carboxyl group in the side chain. nih.govdiva-portal.org This family is extensive, with numerous members identified, including Stellettins A through V. mdpi.comnih.gov
These compounds are often isolated as complex mixtures from their marine sponge sources. mdpi.comnih.gov For example, the investigation of the sponge Rhabdastrella globostellata from the Philippines not only yielded new members of the family, Stellettin H and I, but also several previously known analogs like Stellettins A-D and rhabdastrellic acid-A. researchgate.netnih.gov The structural variations within the Stellettin family, primarily in the side-chain and the oxidation patterns of the tricyclic core, have been a focal point of chemical research, driving efforts to understand their structure-activity relationships. nih.gov
Scope of Academic Research on this compound within the Natural Products Field
This compound is an isomalabaricane triterpenoid (B12794562) that was first isolated from the marine sponge Rhabdastrella globostellata, collected from the waters of the Philippines. researchgate.netnih.gov Its discovery, along with its cogener Stellettin I, added to the growing number of stellettin-type compounds. researchgate.net The structure of this compound was elucidated through extensive spectroscopic analysis. researchgate.net
Academic research on this compound has primarily focused on its isolation, structural characterization, and evaluation of its biological activity. researchgate.netnih.gov Like other members of its family, this compound has been investigated for its cytotoxic properties. Studies have shown that it, along with other isolated stellettins, exhibits selective cytotoxicity. nih.govmdpi.com For instance, research highlighted its activity against p21WAF1/Cip1-deficient human colon tumor (HCT-116) cells. nih.govmdpi.com While compounds like Stellettin B have often shown more potent activity in various assays, the study of this compound contributes to the broader understanding of how specific structural features, such as the 3-acetoxy group, influence biological function. researchgate.netrsc.org
Furthermore, the chemical complexity and promising biological profile of the stellettin family, including this compound, have spurred interest in their total synthesis. researchgate.netmdpi.com Synthetic efforts are crucial not only for confirming the proposed structures but also for providing access to larger quantities of these natural products for more in-depth biological evaluation and the generation of novel analogs. researchgate.netmdpi.com
Data Tables
Table 1: Key Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H44O5 | naturalproducts.net |
| Natural Source | Marine Sponge (Rhabdastrella globostellata) | researchgate.netnih.gov |
| Compound Class | Isomalabaricane Triterpenoid | researchgate.net |
| Reported Activity | Selective cytotoxicity toward p21WAF1/Cip1-deficient human colon tumor (HCT-116) cells | nih.govmdpi.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Stellettin A |
| Stellettin B |
| Stellettin C |
| Stellettin D |
| Stellettin E |
| Stellettin F |
| Stellettin G |
| This compound |
| Stellettin I |
| Stellettin J |
| Stellettin K |
| Stellettin L |
| Stellettin M |
| Stellettin N |
| Stellettin Q |
| Stellettin R |
| Stellettin S |
| Stellettin T |
| Stellettin U |
| Stellettin V |
| Rhabdastrellic acid-A |
| Geoditin A |
| Geoditin B |
| Globostelletin N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H44O5 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C32H44O5/c1-20(12-10-14-22(3)29(35)36)11-9-13-21(2)28-24(34)19-26-31(7)18-16-27(37-23(4)33)30(5,6)25(31)15-17-32(26,28)8/h9-14,25-27H,15-19H2,1-8H3,(H,35,36)/b12-10+,13-9+,20-11+,22-14+,28-21-/t25-,26-,27-,31-,32-/m0/s1 |
InChI Key |
XTFWFHCPBVMHAV-MPVOXZDFSA-N |
SMILES |
CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C)C=CC=C(C)C(=O)O |
Isomeric SMILES |
C/C(=C\C=C\C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)\C)/C=C/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C)C=CC=C(C)C(=O)O |
Synonyms |
stellettin H |
Origin of Product |
United States |
Isolation and Natural Occurrence of Stellettin H
Marine Sponge Sources and Taxonomy
Stellettin H is a naturally occurring isomalabaricane triterpenoid (B12794562) isolated from marine invertebrates, specifically sponges. nih.govacs.org Its discovery and subsequent isolation are linked to a specific genus of sponge, although historical taxonomic classifications have led to some confusion in the scientific literature. acs.orgresearchgate.net
The primary and correctly identified marine source of this compound is the sponge Rhabdastrella globostellata. nih.govgeomar.demedchemexpress.cn The initial isolation of this compound was from a specimen of R. globostellata collected in Mindanao, Philippines. acs.orgmdpi.com This species, also known as the yellow pot sponge, belongs to the family Ancorinidae and is found in various regions of the Indo-Pacific. wikipedia.orgnih.gov Its distribution includes the shores of Madagascar, the Seychelles, Australia, the Malayan Peninsula, and Singapore. wikipedia.org
Historically, isomalabaricane triterpenoids, the class of compounds to which this compound belongs, were frequently reported from sponges identified as Jaspis stellifera or species within the Stelletta genus. researchgate.netmdpi.comresearchgate.net However, recent taxonomic re-evaluations have clarified that many of these identifications were incorrect. acs.orgresearchgate.net A significant portion of the specimens previously labeled as Jaspis stellifera or Jaspis sp., from which various isomalabaricanes were isolated, have been reclassified as Rhabdastrella globostellata. acs.orgresearchgate.netresearchgate.net This reclassification suggests that isomalabaricanes are key chemotaxonomic markers for the Rhabdastrella genus, particularly R. globostellata. acs.org Therefore, while older literature may cite Jaspis stellifera as a source for related compounds, Rhabdastrella globostellata is the confirmed origin of this compound. nih.govacs.orgmdpi.com
Table 1: Taxonomy and Distribution of the Primary Source of this compound
| Feature | Description |
| Kingdom | Animalia |
| Phylum | Porifera |
| Class | Demospongiae |
| Order | Tetractinellida |
| Family | Ancorinidae |
| Genus | Rhabdastrella |
| Species | Rhabdastrella globostellata (Carter, 1883) |
| Geographical Distribution | Indo-Pacific, including the Philippines, Australia, Singapore, Madagascar, and the Seychelles. acs.orgwikipedia.org |
During the isolation of this compound from Rhabdastrella globostellata, a variety of other structurally related isomalabaricane triterpenoids were also identified and characterized. nih.govacs.org These compounds share the same distinctive tricyclic terpenoid core. acs.org The specific metabolites found alongside this compound in the Philippine specimen include the novel compound Stellettin I, as well as the previously known Stellettins A-D, (-)-stellettin E, and rhabdastrellic acid-A. nih.govacs.orgmedchemexpress.cn The presence of such a complex mixture of related metabolites is characteristic of the chemical profile of Rhabdastrella sponges. researchgate.netdiva-portal.org
Table 2: Isomalabaricane Triterpenoids Co-isolated with this compound from Rhabdastrella globostellata
| Compound Name | Classification | Reference |
| Stellettin I | Isomalabaricane Triterpenoid | nih.govacs.org |
| Stellettin A | Isomalabaricane Triterpenoid | nih.govacs.org |
| Stellettin B | Isomalabaricane Triterpenoid | nih.govacs.org |
| Stellettin C | Isomalabaricane Triterpenoid | nih.govacs.org |
| Stellettin D | Isomalabaricane Triterpenoid | nih.govacs.org |
| (-)-Stellettin E | Isomalabaricane Triterpenoid | nih.govacs.org |
| Rhabdastrellic acid-A | Isomalabaricane Triterpenoid | nih.govacs.org |
Specific Species and Geographical Distribution (e.g., Rhabdastrella globostellata, Jaspis stellifera)
Isolation and Purification Methodologies for this compound
The isolation of this compound from its marine sponge source involves a multi-step process that begins with the collection and extraction of the raw biological material, followed by sophisticated chromatographic techniques to separate and purify the target compound. acs.orgnih.gov
The initial step in isolating this compound is the creation of a crude extract from the sponge tissue. acs.orgnih.gov For the specimen of Rhabdastrella globostellata that yielded this compound, the collected sponge was first extracted with methanol (B129727) (MeOH). acs.org Generally, this process involves soaking the homogenized or cut sponge material in an organic solvent. nih.govscielo.br
A common approach for extracting metabolites from marine sponges involves sequential extraction with solvents of varying polarity to separate different classes of compounds. nih.govcalpoly.edu A typical procedure involves an initial extraction with methanol, which is a polar solvent. nih.govscielo.br The resulting extract is then often subjected to a liquid-liquid partition, for example, between dichloromethane (B109758) (CH2Cl2) and water (H2O), to separate compounds based on their solubility. nih.govcalpoly.edu The isomalabaricane triterpenoids, including this compound, are typically found in the less polar organic phase, such as the dichloromethane fraction. acs.orgnih.gov This crude organic extract contains a complex mixture of metabolites that requires further purification. nih.gov
Following crude extraction and partitioning, the purification of this compound relies on chromatographic methods. mdpi.com These techniques separate compounds based on their physical and chemical properties, such as size, polarity, and charge. redalyc.orghilarispublisher.com
The process typically involves multiple chromatographic steps. An initial fractionation of the crude extract is often performed using column chromatography with a stationary phase like silica (B1680970) gel. mdpi.comnih.gov Fractions are eluted using a gradient of solvents with increasing polarity. redalyc.org The fractions containing the yellow pigments characteristic of isomalabaricanes are collected for further purification. mdpi.com
The final and crucial step in obtaining pure this compound is High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This technique uses high pressure to pass the sample through a column packed with a separation medium, providing high resolution and efficiency. nih.govfrontiersin.org For isomalabaricanes, reversed-phase HPLC is commonly employed, which separates molecules based on their hydrophobicity. The use of repeated column chromatography and HPLC is essential to separate this compound from the numerous co-occurring and structurally similar triterpenoids. mdpi.comnih.govresearchgate.net
Structural Elucidation and Advanced Characterization of Stellettin H
Core Isomalabaricane Skeleton and Tricyclic Ring Junction (trans-syn-trans)
Stellettin H is a member of the isomalabaricane class of triterpenoids. researchgate.net These marine-derived natural products are distinguished by a characteristic 6-6-5 fused tricyclic ring system. scienceopen.comsci-hub.se A pivotal feature that defines the isomalabaricane skeleton, and differentiates it from the related terrestrial-derived malabaricanes, is the stereochemistry at the ring junctions. sci-hub.se
Isomalabaricanes, including this compound, possess a trans-syn-trans configuration for the perhydrocyclopenta[a]naphthalene core. nih.govmit.edu This specific arrangement dictates that the B ring adopts a high-energy boat or twist-boat conformation, a stark contrast to the chair conformation found in the trans-anti-trans fusion of malabaricanes. nih.govorganic-chemistry.org The synthesis of this strained trans-syn-trans system presents a significant stereochemical challenge, making these molecules attractive and complex targets for total synthesis. sci-hub.semit.eduorganic-chemistry.org The unique three-dimensional structure imparted by this core is considered essential for the biological activity observed in this class of compounds. sci-hub.se
Spectroscopic Analysis Techniques
The structural determination of this compound is heavily reliant on a suite of modern spectroscopic techniques. ardc.edu.au These methods provide complementary information that, when pieced together, allows for an unambiguous assignment of its constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.
The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D experiments, such as ¹H and ¹³C NMR, provide an overview of the proton and carbon environments within the molecule. ijpsonline.com The chemical shifts in these spectra give initial clues about the types of functional groups present.
2D NMR experiments are crucial for establishing the precise connectivity. Key experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling, revealing adjacent protons and allowing for the tracing of spin systems through the molecule's backbone. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, assigning specific protons to their corresponding carbons. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the relative stereochemistry and the trans-syn-trans fusion of the tricyclic core. nih.gov
The detailed analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the isomalabaricane framework and the structure of the polyene side chain. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for the Isomalabaricane Core of a Stellettin Analogue Note: This table is representative of the data used for structural elucidation, based on published data for closely related isomalabaricanes. nih.gov Actual shifts for this compound may vary.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key ROESY Correlations |
|---|---|---|---|---|
| 1 | 38.2 | 1.55, m; 1.68, m | C-2, C-5, C-10 | H-2, H-9 |
| 2 | 19.5 | 1.80, m; 1.95, m | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 80.7 | 4.54, dd (11.7, 5.2) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 37.5 | - | - | - |
| 5 | 55.1 | 1.45, d (12.5) | C-4, C-6, C-7, C-10 | H-1, H-6, H-9 |
| 6 | 18.8 | 1.60, m; 1.75, m | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 34.2 | 1.90, m; 2.10, m | C-5, C-6, C-8, C-9 | H-6, H-8 |
| 8 | 42.1 | 1.50, m | C-7, C-9, C-10, C-14 | H-7, H-14 |
| 9 | 50.3 | 1.85, m | C-1, C-8, C-10, C-11 | H-1, H-5, H-11 |
During the total synthesis of complex molecules like the stellettins, the formation of multiple diastereomers is a common challenge. Distinguishing between these closely related isomers using standard NMR techniques can be difficult. Computational methods, specifically the prediction of ¹³C NMR chemical shifts using Density Functional Theory (DFT), have become a powerful tool to overcome this obstacle. By calculating the theoretical ¹³C NMR spectra for all possible diastereomers, a direct comparison can be made with the experimental data. This allows for the confident assignment of the correct stereoisomer, particularly in confirming the desired trans-syn-trans motif during intermediate purification steps.
Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the elemental composition, of a molecule. researchgate.net For natural product elucidation, high-resolution instruments are indispensable. nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's exact mass. From this exact mass, a unique elemental formula can be calculated, which is the first crucial step in identifying a new compound. For this compound, HRMS analysis would have been used to establish its molecular formula as C₃₂H₄₄O₅. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. In an MS/MS experiment, the full molecular ion is selected and then broken apart into smaller fragment ions. The pattern of this fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. Analyzing these fragmentation pathways can help to identify structural motifs, such as the loss of an acetyl group or specific cleavages within the polyene side chain, thereby corroborating the structure determined by NMR. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Stellettin A |
| Stellettin D |
| This compound |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Hyphenated Techniques (e.g., LC-MS/MS, IMS-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable in the analysis of complex mixtures and the characterization of novel compounds. chromatographytoday.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are particularly powerful for the analysis of natural products. ijpsjournal.comtechnologynetworks.com
In the context of isomalabaricane-type terpenoids, a class to which this compound belongs, LC-MS/MS is a crucial tool. mdpi.com It allows for the separation of closely related analogs and provides detailed information about their molecular weight and fragmentation patterns. numberanalytics.commdpi.com This data is essential for identifying known compounds and for obtaining initial structural information about new ones. For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), a component of many modern LC-MS systems, is used to determine the molecular formula of these compounds. mdpi.com
While direct LC-MS/MS data for this compound is not detailed in the provided search results, the general application of this technique in the field is well-established. For example, in the analysis of ciguatoxins, another class of marine natural products, LC-MS/MS is used to identify and quantify different analogs in fish extracts. mdpi.com Similarly, the analysis of partial hydrolysis products of related marine peptides like stylissamide H is performed using LC-MS/MS to elucidate their structure. researchgate.net The power of LC-MS/MS lies in its ability to handle complex biological matrices and provide highly sensitive and specific data. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS/MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion. This can be particularly useful for separating isomers that are difficult to resolve by chromatography alone. Although specific applications of IMS-MS/MS to this compound were not found, its potential for separating complex isomeric mixtures of natural products is significant.
The table below illustrates a typical workflow for the application of LC-MS/MS in the analysis of marine natural products.
| Step | Description | Information Gained |
| Sample Preparation | Extraction of metabolites from the marine sponge. | Crude extract containing a mixture of compounds. |
| LC Separation | The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, often using a C18 reverse-phase column, to separate the individual components. | Separation of different isomalabaricane analogs based on their polarity. |
| Ionization | The separated compounds are ionized, typically using Electrospray Ionization (ESI), to generate charged molecules. ijpsjournal.com | Molecular ions ([M+H]⁺, [M+Na]⁺, etc.) are formed. |
| MS Analysis (MS1) | The mass-to-charge ratio (m/z) of the molecular ions is measured, providing the molecular weight of each compound. ijpsjournal.com | Determination of the molecular formula (with high-resolution MS). |
| Tandem MS (MS/MS) | Specific molecular ions are selected and fragmented, and the m/z of the resulting fragment ions is measured. numberanalytics.com | Structural information based on the fragmentation pattern, which can help to identify specific substructures within the molecule. |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemistry
Determining the absolute stereochemistry of a chiral molecule is a critical and often challenging aspect of structural elucidation. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for this purpose. mdpi.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation with respect to the wavelength of light. slideshare.netwikipedia.org While it is a classical method for determining the absolute configuration of chiral molecules, its application has often been complemented or superseded by circular dichroism techniques. slideshare.net
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. faccts.deencyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. rsc.org For complex molecules like isomalabaricanes, experimental ECD spectra are often compared with theoretically calculated spectra for different possible stereoisomers. mdpi.com A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. mdpi.com The shape and sign of the ECD spectrum are influenced by the spatial arrangement of chromophores within the molecule. encyclopedia.pub
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. jascoinc.comhindsinstruments.comwikipedia.org VCD is particularly useful for determining the absolute configuration of molecules, including those with multiple stereocenters. wikipedia.orgresearchgate.net Similar to ECD, the experimental VCD spectrum is compared with spectra calculated for possible stereoisomers using quantum chemical methods. researchgate.net VCD can provide detailed stereochemical information even for molecules that are not amenable to X-ray crystallography. hindsinstruments.com
The combined use of these chiroptical techniques provides a robust approach to assigning the absolute stereochemistry of complex natural products like this compound. mdpi.com
| Technique | Principle | Information Obtained |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Determination of absolute configuration, particularly for molecules with chromophores. slideshare.net |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pub | Assignment of absolute configuration and study of molecular conformation by comparing experimental and calculated spectra. mdpi.comrsc.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Determination of absolute configuration and conformational analysis in solution. researchgate.netbruker.com |
Computational Approaches in Structural Assignment and Validation
Computational chemistry has become an integral part of the structural elucidation of natural products, providing crucial support for the interpretation of experimental data and the validation of proposed structures. bgu.ac.il
Density Functional Theory (DFT) Calculations for Chemical Shifts
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. aps.org One of its powerful applications in structural elucidation is the prediction of NMR chemical shifts (¹H and ¹³C). rsc.orgrsc.org By calculating the theoretical chemical shifts for a proposed structure, or for a set of possible diastereomers, and comparing them to the experimental NMR data, the correct structure can be identified with a high degree of confidence. mdpi.com This approach is particularly valuable when traditional NMR interpretation is ambiguous. sci-hub.se For instance, DFT calculations of ¹³C NMR chemical shifts have been instrumental in assigning the structures of hydrocarbon diastereomers in the synthesis of related stelletin compounds. sci-hub.seresearchgate.net
Computer-Assisted Structure Elucidation (CASE-3D)
Computer-Assisted Structure Elucidation (CASE) programs utilize spectroscopic data, primarily 2D NMR correlations, to generate a list of all possible planar structures consistent with the data. rsc.org More advanced CASE-3D strategies also incorporate stereospecific NMR data, such as that from NOE/ROE experiments, to determine the relative configuration and preferred conformation of complex molecules. nih.govresearchgate.net These programs can significantly reduce the risk of misassignment by providing an unbiased analysis of the available data. rsc.org While specific application of CASE-3D to this compound is not documented in the provided results, its utility in solving complex natural product structures is well-recognized. figshare.comacdlabs.com
Conformational Analysis for Structural Plausibility
Conformational analysis is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt through the rotation of its single bonds. numberanalytics.com For flexible molecules like this compound, understanding the populated conformations is crucial for correctly interpreting spectroscopic data, particularly NOE data and chiroptical spectra. rsc.orggithub.io Computational methods, such as molecular mechanics and DFT, are used to perform conformational searches and calculate the relative energies of different conformers. github.io This analysis helps to identify the most stable, and therefore most likely, conformations of the molecule. In the synthesis of related stelletins, relaxed surface scan conformational analysis was used to guide a directed hydrogenation step, highlighting the practical importance of this computational approach. sci-hub.seresearchgate.net
The integration of these computational methods with experimental data provides a powerful and synergistic approach to the structural elucidation of complex natural products like this compound, ensuring the accuracy and validity of the final assigned structure.
| Computational Method | Application in Structural Elucidation | Key Benefit |
| Density Functional Theory (DFT) | Prediction of ¹H and ¹³C NMR chemical shifts. rsc.org | Validation of proposed structures and differentiation between stereoisomers by comparing calculated and experimental data. mdpi.comsci-hub.se |
| Computer-Assisted Structure Elucidation (CASE-3D) | Generation of possible 3D structures based on isotropic and anisotropic NMR data. nih.govresearchgate.net | Unbiased and comprehensive analysis of spectroscopic data to propose and rank plausible structures. rsc.org |
| Conformational Analysis | Identification of low-energy conformations and understanding the conformational landscape of the molecule. numberanalytics.com | Aids in the interpretation of stereochemistry-dependent data (e.g., NOE, ECD, VCD) and informs synthetic strategies. rsc.orgsci-hub.seresearchgate.net |
Biosynthetic Pathways and Enantiomeric Considerations of Isomalabaricane Triterpenoids
Proposed Biosynthetic Origins from Acyclic Precursors (e.g., Squalene (B77637), 2,3-Oxidosqualene)
The biosynthesis of virtually all triterpenoids, including the isomalabaricane family, commences with the acyclic 30-carbon precursor, squalene, or its epoxidized form, (3S)-2,3-oxidosqualene. nih.govresearchgate.netresearchgate.net These linear polyenes serve as the foundational building blocks that undergo a remarkable series of cyclization reactions to generate the vast diversity of triterpene skeletons observed in nature. nih.govtandfonline.com The formation of the isomalabaricane core is an example of an "unusual" cyclization, deviating from the more common pathways that lead to tetra- and pentacyclic triterpenes. researchgate.netresearchgate.net
The initial step in the biosynthesis of most eukaryotic triterpenoids is the cyclization of 2,3-oxidosqualene (B107256). nih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). tandfonline.comwikipedia.org In prokaryotes, a similar cyclization occurs with squalene, catalyzed by squalene-hopene cyclases. nih.gov The isomalabaricanes are believed to be products of an unusual cyclization of 2,3-oxidosqualene. nih.gov
| Acyclic Precursor | General Role in Triterpenoid (B12794562) Biosynthesis | Relevance to Isomalabaricanes |
|---|---|---|
| Squalene | Primary C30 precursor for triterpenoids, particularly in prokaryotes. nih.gov | While 2,3-oxidosqualene is the direct precursor for isomalabaricanes, squalene is its metabolic antecedent. nih.gov |
| 2,3-Oxidosqualene | The direct substrate for oxidosqualene cyclases (OSCs) in eukaryotes, leading to a vast array of triterpene skeletons. nih.govtandfonline.comwikipedia.org | Considered the direct acyclic precursor for the enzymatic synthesis of the isomalabaricane tricyclic core. nih.govmit.edu |
Enzymatic Cyclization and Rearrangement Mechanisms
The transformation of the linear 2,3-oxidosqualene into the complex tricyclic structure of isomalabaricanes is a feat of enzymatic precision. This process is catalyzed by specialized oxidosqualene cyclases (OSCs), such as lanosterol (B1674476) synthase. mit.edunih.gov The cyclization cascade is initiated by the protonation of the epoxide ring in 2,3-oxidosqualene, which is held within the enzyme's active site in a specific pre-folded conformation. wikipedia.orgmit.edu
This initial step triggers a series of cation-pi cyclizations, leading to the formation of the characteristic 6-6-5 ring system of the isomalabaricane core. mit.edu A key feature of isomalabaricane biosynthesis is the formation of a trans-syn-trans ring junction, which is thermodynamically less favored than the trans-anti-trans conformation found in many other triterpenoids. nih.govmit.edu This specific stereochemistry is dictated by the precise folding of the substrate within the enzyme's active site. mit.edu
Research involving mutants of lanosterol synthase has provided significant insights into this process. Specifically, certain mutants have been shown to produce a tricyclic byproduct, (13αH)-isomalabarica-14(27),17E,21-trien-3β-ol, which is considered a likely biosynthetic precursor to the isomalabaricane triterpenoids found in sponges. nih.govresearchgate.net This finding suggests that subtle changes in the enzyme's structure can dramatically alter the cyclization pathway, leading to the formation of these unique triterpene skeletons.
Following the initial cyclization, a series of 1,2-hydride and methyl shifts occur, ultimately leading to the final isomalabaricane backbone. wikipedia.org The enzyme stabilizes the cationic intermediates formed throughout this rearrangement cascade, guiding the reaction toward the specific isomalabaricane product. wikipedia.orgmit.edu
Hypothesized Biotransformation Pathways of Stellettin H and Related Compounds
This compound, along with other members of the stellettin family, is characterized by further oxidative modifications to the isomalabaricane core and its side chain. These modifications are believed to occur after the initial formation of the tricyclic skeleton and are likely carried out by a suite of tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases.
While the precise biosynthetic pathway leading to this compound has not been fully elucidated, several hypotheses have been put forward based on the structures of co-occurring metabolites. For instance, it is proposed that simpler stellettins can be precursors to more complex ones through oxidative degradation or further enzymatic modifications. mdpi.com
One proposed biotransformation involves the conversion of stellettin E. It has been suggested that cyclobutastellettolide B could be formed from this compound or stellettin I, which are 3-acetoxy derivatives of stellettin E. rsc.org This suggests a pathway where stellettin E undergoes acetylation to form this compound or I, which are then further transformed.
The presence of a variety of related compounds, such as stellettins with different oxidation patterns and side-chain lengths, suggests a divergent biosynthetic pathway where a common isomalabaricane precursor is decorated by a series of tailoring enzymes. mdpi.comrsc.org These transformations can include hydroxylations, oxidations, and esterifications, leading to the diverse array of stellettins observed in nature. The exact sequence and the enzymes involved in these late-stage modifications of the isomalabaricane skeleton to produce this compound remain an active area of research.
Enantiomeric Forms and Stereochemical Specificity in Nature
The stereochemistry of isomalabaricane triterpenoids is a defining feature of this class of compounds. The enzymatic cyclization of the achiral 2,3-oxidosqualene results in the formation of multiple stereocenters with high specificity. mit.edu The isomalabaricane skeleton is characterized by a trans-syn-trans fusion of its three rings, a feature that distinguishes it from the related malabaricanes, which possess a trans-anti-trans ring system. nih.govresearchgate.net
An interesting aspect of isomalabaricane stereochemistry is the existence of enantiomeric forms in nature. For example, (-)-stellettin E has been isolated, which is the optical antipode of a previously reported (+)-stellettin E. mdpi.comresearchgate.net This suggests the existence of enantiocomplementary enzymes in different organisms, or even within the same organism, that can produce opposite enantiomers from the same precursor.
Furthermore, some isomalabaricanes are known to undergo photoisomerization, particularly at the C-13 double bond, leading to a mixture of E and Z isomers. mdpi.comnih.gov This can complicate structural elucidation and raises questions about the native isomeric form within the producing organism. mdpi.comnih.gov For instance, stellettin A and stellettin B are E/Z isomers. mdpi.com
The absolute stereochemistry of the tricyclic core of isomalabaricanes isolated from the sponge Rhabdastrella globostellata has been determined to be consistent across several related compounds, suggesting a conserved biosynthetic machinery for the formation of the core structure. mdpi.com
| Compound Name | Chemical Formula | Molecular Weight | Key Stereochemical Features |
|---|---|---|---|
| This compound | C32H44O6 | 524.7 | Isomalabaricane core with specific stereochemistry; configuration at C-3 is acetylated. researchgate.net |
| (-)-Stellettin E | C30H42O5 | 482.6 | Enantiomer of the more commonly found (+)-stellettin E. researchgate.net |
| Stellettin A | C30H40O4 | 464.6 | Exists as a Z-isomer at the C-13 double bond. mdpi.com |
| Stellettin B | C30H40O4 | 464.6 | Exists as an E-isomer at the C-13 double bond. mdpi.com |
Chemical Synthesis of Stellettin H and Its Analogs
Challenges in Total Synthesis of the Isomalabaricane Core Architecture
The central difficulty in the total synthesis of isomalabaricane triterpenoids, including Stellettin H, lies in the construction of their characteristic trans-syn-trans-perhydrobenz[e]indene tricyclic core. chemrxiv.orgillinois.educhemrxiv.org This intricate and strained architecture has, for many years, hindered efforts in their total synthesis. illinois.edu
Key challenges include:
High Strain and Unfavorable Conformation: The trans-syn-trans fusion of the 6-6-5 ring system forces the A and B rings into high-energy twist-boat conformations. This unusual conformation is thermodynamically disfavored, making its construction via traditional synthetic methods for polycyclic systems difficult. chemrxiv.orgillinois.eduillinois.edu
Stereochemical Complexity: The core structure contains multiple contiguous stereocenters, including challenging bridgehead positions. Establishing the correct relative and absolute stereochemistry is a significant hurdle. illinois.edu
For nearly four decades since their initial isolation, the isomalabaricane family of natural products remained an unconquered challenge in total synthesis, primarily due to the complexity of this core structure. chemrxiv.orgillinois.edu
Strategic Approaches for Core Construction
To overcome the inherent challenges of the isomalabaricane framework, researchers have developed several innovative and unconventional synthetic strategies. These approaches often involve a series of complex reactions designed to build the strained tricyclic system in a controlled and selective manner. researchgate.net The first successful total syntheses of isomalabaricane triterpenoids, such as (±)-rhabdastrellic acid A and (±)-stelletin E, which share the same core as this compound, were achieved in 14 steps from commercially available geranylacetone. chemrxiv.orgcolab.wsnih.govfigshare.comacs.org
One of the key strategies employed in the construction of the isomalabaricane core involves a reductive radical polyene cyclization. chemrxiv.orgillinois.educolab.ws This method has proven effective for creating the initial bicyclic system. For instance, a Ti(III)-mediated reductive radical polyene cyclization of an epoxynitrile, derived from geranylacetone, efficiently constructs a trans-decalin system. chemrxiv.org This approach allows for the rapid and scalable synthesis of a crucial bicyclic intermediate. chemrxiv.org The subsequent cyclization steps then build upon this foundation to complete the tricyclic core. researchgate.net This methodology is part of a broader strategy that often involves a late-stage cross-coupling to attach the polyunsaturated side chain, making it a versatile approach for synthesizing various members of the isomalabaricane family. chemrxiv.orgcolab.wsnih.gov
A pivotal and unprecedented step in the synthesis of the isomalabaricane core is the use of an oxidative Rautenstrauch cycloisomerization. chemrxiv.orgillinois.educolab.ws This reaction, often catalyzed by gold, is used to construct the five-membered C-ring and stereospecifically set the challenging all-carbon quaternary center. chemrxiv.org In one approach, a gold-catalyzed cycloisomerization of an enyne intermediate proceeds with a complete transfer of chirality. chemrxiv.org This step is crucial for building the strained C-ring and establishing three contiguous stereocenters, including the difficult bridgehead positions, within the completed trans-syn-trans-perhydrobenz[e]indene nucleus. chemrxiv.org
The efficient assembly of the complex isomalabaricane core often relies on cascade reactions and novel annulation strategies. researchgate.netacs.org These multi-step sequences allow for a rapid increase in molecular complexity from simple starting materials. For example, a sequence featuring the aforementioned reductive radical polyene cyclization and oxidative Rautenstrauch cycloisomerization is often followed by an umpolung α-substitution of a p-toluenesulfonylhydrazone with an in situ reductive transposition. chemrxiv.orgillinois.educolab.wsnih.gov This unconventional annulation sequence rapidly constructs the C-ring and forges the key stereocenters of the tricyclic core in a limited number of steps. chemrxiv.org
The creation of the quaternary stereocenter within the isomalabaricane core is a significant synthetic obstacle due to the high steric hindrance involved. d-nb.info A stereospecific, gold-catalyzed Rautenstrauch cycloisomerization of an enyne has been successfully employed to install this all-carbon quaternary center with a concomitant increase in ring strain. chemrxiv.org This represents a notable achievement, as it was the first example of constructing a quaternary stereocenter using this specific type of gold-catalyzed reaction. chemrxiv.org The stereochemical outcome is controlled by the helical transition state of the cycloisomerization, which allows for a complete transfer of chirality from a propargylic ester. chemrxiv.org Other methods for the stereoselective construction of quaternary chiral centers often involve radical cyclizations or asymmetric catalysis. researchgate.netrsc.orgnih.gov
Cascade Reactions and Annulation Strategies
Development of Enantioselective Synthetic Routes
The initial total syntheses of isomalabaricanes like rhabdastrellic acid A and stelletin E produced racemic mixtures. illinois.eduacs.org A significant advancement in the field has been the development of enantioselective synthetic routes, which are crucial for studying the specific biological activities of the individual enantiomers. researchgate.net
A second-generation approach to the synthesis of stelletins rendered the process enantioselective. researchgate.net This was achieved through the strategic application of asymmetric reactions. While specific details for an enantioselective synthesis of this compound are not fully detailed in the provided context, the development of such routes for closely related analogs paves the way for its eventual enantioselective total synthesis. researchgate.net These advanced synthetic efforts often employ chiral catalysts or chiral pool starting materials to induce asymmetry early in the synthetic sequence, which is then carried through to the final product. rsc.orgrsc.orgorganic-chemistry.org The development of these enantioselective strategies is a critical step toward accessing sufficient quantities of pure enantiomers of isomalabaricane triterpenoids for in-depth biological evaluation. researchgate.net
Modular Approaches for Polyunsaturated Side Chain Diversification
A key challenge in synthesizing the various members of the isomalabaricane family, such as this compound, is the construction of their distinct polyunsaturated side chains. To address this, synthetic chemists have developed modular strategies that allow for the late-stage attachment and diversification of this crucial structural element. This approach avoids the need for a completely new synthesis for each analog and provides a platform for rapidly generating a library of related compounds.
A central tactic in this modular approach is the use of late-stage cross-coupling reactions. colab.wsfigshare.comnih.govacs.org This strategy involves first constructing the common and complex tricyclic core of the isomalabaricane skeleton. This core is designed to possess a reactive handle, such as a vinyl electrophile, at the position where the side chain is to be attached. chemrxiv.org The polyunsaturated side chains are synthesized separately as corresponding organometallic reagents.
One successfully implemented method is the Stille cross-coupling reaction. chemrxiv.org In this approach, the fully formed tricyclic core, terminating in an exocyclic vinyl electrophile, is coupled with a separately synthesized linear tributylvinylstannane fragment representing the desired polyunsaturated side chain. chemrxiv.org This convergent strategy is highly effective because it joins two complex fragments at a late stage, maximizing efficiency. By preparing a variety of these stannane (B1208499) side-chain precursors, chemists can readily couple them to the common tricyclic core, thus providing a general and modular route to numerous family members, including this compound and its geometric isomers or analogs. colab.wsnih.govacs.orgchemrxiv.org This method circumvents potential issues with carrying a delicate and reactive polyene chain through the many steps required to build the core structure.
High-Throughput Experimentation in Synthetic Optimization
The optimization of complex chemical reactions, particularly those in the final stages of a total synthesis, can be a resource-intensive and time-consuming process. High-throughput experimentation (HTE) has emerged as a powerful tool to accelerate this phase by allowing for the parallel execution of a large number of experiments on a microscale. This technique is particularly valuable for optimizing challenging steps like the late-stage cross-coupling reactions used to install the side chains of isomalabaricanes.
While specific HTE studies on this compound are not extensively documented, the methodology has been successfully applied to the synthesis of the closely related analog, Stelletin A. In that synthesis, HTE methods were employed to optimize a late-stage Suzuki coupling, a critical step for installing the side chain. This highlights the utility of HTE in fine-tuning reaction conditions—such as catalysts, ligands, solvents, and temperature—to maximize the yield and purity of the final product.
The general workflow of HTE involves using multi-well plates to rapidly screen an array of reaction conditions simultaneously. rsc.org This parallel approach provides a large amount of data quickly while minimizing the consumption of precious advanced intermediates. researchgate.netwikipedia.org Automated liquid handlers dispense precise amounts of reagents, and the outcomes are typically analyzed using rapid techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The resulting data can guide chemists to the optimal conditions far more quickly than traditional one-variable-at-a-time optimization methods. This efficiency is critical in the context of complex natural product synthesis, where material is scarce and every percentage point of yield improvement is significant.
Semi-synthesis and Derivatization Strategies for Analog Generation
Semi-synthesis and derivatization are powerful strategies for generating analogs of complex natural products that are difficult to access through total synthesis alone. These approaches use the naturally isolated compound or a late-stage synthetic intermediate as a starting scaffold, which is then chemically modified to produce new structures. mdpi.comresearchgate.net This is a highly efficient route to probe structure-activity relationships by making targeted changes to the molecule's functional groups.
For this compound, its structure contains several functional groups amenable to derivatization. The most prominent are the carboxylic acid on the polyene side chain and the acetate (B1210297) ester at the C-7 position of the tricyclic core. These sites offer clear opportunities for modification:
Esterification/Amidation: The terminal carboxylic acid is a prime handle for creating a library of ester or amide analogs. Reacting the acid with various alcohols or amines can introduce a range of different substituents, altering properties such as polarity, steric bulk, and hydrogen-bonding capacity.
Deacetylation and Re-acylation: The acetate group can be hydrolyzed to reveal a secondary alcohol. This alcohol can then be re-esterified with different acyl groups to explore the impact of the C-7 substituent on biological activity. Indeed, the natural co-occurrence of related compounds like Stelletin E (which lacks the acetate) and this compound (its acetylated counterpart) suggests that such derivatization is a relevant diversification strategy. researchgate.net
These semi-synthetic modifications allow for the creation of novel analogs that are not found in nature. By systematically altering specific parts of the this compound molecule, researchers can gain valuable insights into which structural features are essential for its biological function, a process known as developing a structure-activity relationship (SAR). mdpi.com
Structure Activity Relationship Sar Studies for Isomalabaricane Triterpenoids
Influence of the Core Skeleton Configuration on Bioactivity
The bioactivity of isomalabaricane triterpenoids is fundamentally linked to their unique and highly strained core skeleton. Isomalabaricanes are characterized by a 6/6/5 tricyclic core with a trans-syn-trans ring junction. rsc.orgsemanticscholar.org This configuration is distinct from the related malabaricane triterpenoids, which possess a trans-anti-trans stereochemistry in their core. researchgate.netnih.gov This stereochemical difference, particularly in the B-C ring junction, forces the central six-membered ring in isomalabaricanes into an unfavorable twist-boat conformation. semanticscholar.org
Comparative studies indicate that this specific trans-syn-trans arrangement is essential for the potent cytotoxicity observed in this class. While isomalabaricanes exhibit high cytotoxicity, malabaricane triterpenoids are generally reported to be inactive or show no significant cytotoxic effects against cancer cell lines. nih.gov Preliminary structure-activity relationship studies, enabled by the total synthesis of stelletin A, have provided direct evidence for this dependency. nih.gov These studies revealed that the singular trans-syn-trans perhydrobenz[e]indene core is critical for the cytotoxic activity of the isomalabaricane triterpenoids. sci-hub.seresearchgate.netacs.org Any deviation from this core configuration leads to a dramatic loss of bioactivity, underscoring its role as the foundational pharmacophore.
Role of Side Chain Modifications in Potency and Selectivity
While the tricyclic core is essential for activity, the diverse array of modifications on the polyene side chain plays a crucial role in modulating the potency and selectivity of isomalabaricane triterpenoids. These natural products feature side chains that vary in their degree of oxidation, cyclization, and stereochemistry, leading to a wide spectrum of biological effects. researchgate.net
Key modifications and their effects include:
Oxidation: The presence and position of oxygen-containing functional groups, such as hydroxyls or carboxyls, are critical. Isomalabaricanes are often categorized into subgroups based on their side chains: stellettins frequently contain a δ-lactone or carboxylic acid, whereas stelliferins are characterized by more extensively oxygenated, acyclic side chains. mdpi.com
Geometric Isomerism: The geometry of the double bonds in the polyene side chain can have a substantial effect on potency. A notable example is the comparison between globostelletin H (13-E isomer) and globostelletin I (13-Z isomer). Studies revealed that the 13-Z isomer, globostelletin I, exhibited greater inhibitory effects against the A2780 ovarian cancer cell line than its 13-E counterpart. rsc.org
Terminal Group Variation: Compounds such as Stellettin B and the closely related Rhabdastrellic acid-A demonstrate how terminal functionalities influence activity. researchgate.net Stellettin B, which has a terminal lactone, and Rhabdastrellic acid-A, which terminates in a carboxylic acid, both show potent, nanomolar cytotoxicity, yet their selectivity profiles can differ. researchgate.netchemrxiv.org Stellettin B is highly potent against the SF295 human glioblastoma cell line (GI50 of 0.01 μM) and K562 chronic myeloid leukemia cells (IC50 of 0.035 μM), while showing low toxicity to normal human cell lines. nih.govoncotarget.com
The following table summarizes the reported cytotoxic activities of selected isomalabaricane triterpenoids, illustrating the influence of side-chain variations.
| Compound Name | Key Side Chain Feature | Cell Line | Activity (IC50/GI50) | Reference(s) |
| Stellettin B | δ-lactone ring | HCT-116 (colon) | 0.043 µM | researchgate.net |
| SF295 (glioblastoma) | 0.01 µM | nih.gov | ||
| K562 (leukemia) | 0.035 µM | oncotarget.com | ||
| (-)-Stellettin E | Acyclic, oxidized | HCT-116 (colon) | 0.039 µM | researchgate.net |
| Stellettin J | Oxidized, acyclic | A2780 (ovarian) | Active (level varies) | nih.gov |
| Stellettin K | Oxidized, acyclic | A2780 (ovarian) | Active (level varies) | nih.gov |
| Stellettin A | δ-lactone ring | B16F10 (melanoma) | 0.15 µg/mL | semanticscholar.org |
| Globostelletin I | 13-Z isomer | A2780 (ovarian) | 7.6 µM | rsc.org |
| Globostelletin H | 13-E isomer | A2780 (ovarian) | 8.1 µM | rsc.org |
Systematic Analog Design and Synthesis for SAR Elucidation
The scarcity of isomalabaricanes from natural sources has historically limited extensive SAR studies. sci-hub.seresearchgate.net The development of total synthesis routes has been a critical breakthrough, enabling access to these complex molecules and allowing for the systematic design of analogs to probe their SAR. nih.gov
The total syntheses of (±)-rhabdastrellic acid A, (±)-stelletin E, and stelletin A have been successfully accomplished. researchgate.netcolab.ws A key feature of these synthetic strategies is a modular approach that allows for variations in the polyunsaturated side chain. colab.ws This is often achieved through a late-stage cross-coupling reaction, which permits the joining of different, synthetically prepared side chains to the conserved tricyclic core. chemrxiv.orgcolab.ws This modularity is instrumental for SAR elucidation, as it provides a platform to generate a library of analogs with specific and planned modifications to the side chain, while keeping the essential core skeleton intact. This approach facilitates a direct assessment of how individual structural changes affect biological activity.
Application of Computational Chemistry in SAR Prediction
Computational chemistry has become an indispensable tool in the study of isomalabaricane triterpenoids, particularly in overcoming challenges related to their complex structures and in guiding synthetic efforts. researchgate.netnih.gov
One significant application has been the use of Density Functional Theory (DFT) for the prediction of 13C NMR chemical shifts. sci-hub.seresearchgate.net During the total synthesis of these complex molecules, definitively assigning the structure and stereochemistry of hydrocarbon-rich intermediates can be exceptionally challenging. Computational prediction of NMR spectra for possible diastereomers and comparison with experimental data has been essential for validating structural assignments, allowing synthetic campaigns to proceed with confidence. sci-hub.seresearchgate.net
Furthermore, computational methods have been used to establish the absolute configurations of newly isolated isomalabaricanes. By comparing experimental electronic circular dichroism (ECD) spectra with those predicted by quantum-chemical modeling, researchers can determine the absolute stereochemistry of chiral centers within the molecule. mdpi.com Relaxed surface scan conformational analysis has also been employed to inform and direct challenging stereoselective reactions during synthesis, such as the hydrogenation of an alkene. researchgate.net These computational techniques not only accelerate the process of structure elucidation and synthesis but also provide deeper insight into the three-dimensional conformations that underpin the SAR of this potent class of compounds. acs.org
Future Research Directions for Stellettin H
Expanding the Understanding of Biological Mechanisms and Specific Targets
Initial studies have shown that Stellettin H, along with co-isolated compounds like stellettins A-D and I, exhibits selective cytotoxicity against p21WAF1/Cip1-deficient human colon tumor (HCT-116) cells. mdpi.comnih.gov However, the precise molecular mechanisms and specific protein targets responsible for this activity remain largely uncharacterized. The majority of detailed mechanistic work within the isomalabaricane family has focused on its analogue, Stellettin B.
Future research must prioritize the elucidation of this compound's specific mechanism of action. Key research questions include:
Does this compound operate through similar pathways as Stellettin B, such as the inhibition of the PI3K/Akt/mTOR signaling cascade? mdpi.comoncotarget.com
What are the direct molecular targets of this compound? Advanced techniques such as chemical proteomics with biotinylated probes, CRISPR-Cas9 genome-wide screens, and surface plasmon resonance (SPR) could be employed to identify and validate protein binding partners.
How does its structure relate to its function, particularly in comparison to other stellettins with minor structural variations?
A deep understanding of its biological interactions is crucial for identifying its potential as a targeted therapeutic agent and for predicting its efficacy in specific disease contexts.
Advancements in Scalable and Sustainable Synthetic Methodologies
The scarcity of this compound from natural sources presents a significant bottleneck for comprehensive biological investigation. chemrxiv.org While total syntheses for other isomalabaricanes like (±)-rhabdastrellic acid A and (±)-stelletin E have been achieved, these routes are often linear, complex, and not yet optimized for large-scale production. chemrxiv.orgcolab.wsnih.gov The synthesis of the unique and highly strained trans-syn-trans-perhydrobenz[e]indene core of the isomalabaricanes is a notable challenge. chemrxiv.orgcolab.ws
Future synthetic efforts should focus on creating scalable and sustainable methods for producing this compound. This involves several key strategies:
Developing Convergent and Modular Routes: A modular strategy, which allows for the late-stage combination of major fragments, would facilitate the synthesis of not only this compound but also a variety of analogues for structure-activity relationship (SAR) studies. chemrxiv.orgcolab.ws
Applying Green Chemistry Principles: The integration of sustainable practices is essential. This includes using eco-friendly solvents like water, employing energy-efficient reaction conditions, and utilizing biodegradable or earth-abundant metal catalysts to reduce the environmental impact. tandfonline.comtandfonline.com
Exploring Biocatalysis and Biosynthesis: Leveraging enzymes or engineered microorganisms as biocatalysts could provide highly specific and efficient pathways to complex intermediates, reducing the need for hazardous reagents and protecting groups. tandfonline.comtandfonline.comnih.gov Understanding the biosynthetic gene clusters in the source organism or its symbionts could pave the way for heterologous expression and sustainable production. nih.gov
Successful development in these areas will be critical to providing the necessary quantities of this compound for advanced preclinical and potential clinical studies.
Exploration of Novel Bioactivities and Potential Therapeutic Applications
The primary bioactivity reported for the group of compounds that includes this compound is cytotoxicity against cancer cells. mdpi.comnih.gov However, the full spectrum of its biological activities is likely much broader, as seen with other marine triterpenoids. capes.gov.brresearchgate.net For instance, some sources suggest potential antimicrobial activity for this compound. ontosight.ai
A crucial future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications. Areas for exploration include:
Anti-inflammatory Activity: Many triterpenoids exhibit anti-inflammatory properties. Investigating the effect of this compound on key inflammatory pathways, such as NF-κB, could reveal new applications.
Neuroprotective Effects: Other isomalabaricanes have shown neuroprotective potential. mdpi.com Screening this compound in models of neurodegenerative diseases like Parkinson's or Alzheimer's could identify new leads in this challenging area. mdpi.com
Antimicrobial and Antiviral Activity: The potential antimicrobial properties of this compound should be systematically investigated against a panel of pathogenic bacteria and fungi. Furthermore, its activity against various viruses could be explored.
Discovering new bioactivities will broaden the therapeutic potential of this compound beyond oncology.
Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism Studies
To thoroughly evaluate the therapeutic potential and understand the mechanisms of this compound, the development and use of sophisticated preclinical models are essential. While initial cytotoxicity has been tested in cell lines like HCT-116, mdpi.com future studies require a more comprehensive approach. Research on other stellettins, particularly Stellettin B, has established a range of effective models that can be adapted for this compound.
Advanced In Vitro Models:
3D Spheroids and Organoids: Moving beyond 2D cell culture, 3D models such as tumor spheroids or patient-derived organoids can better mimic the in vivo microenvironment, providing more accurate predictions of drug efficacy.
Co-culture Systems: To study the interaction of cancer cells with their environment, co-culture models incorporating immune cells, fibroblasts, or endothelial cells should be utilized.
High-Throughput Screening Platforms: Mechanism-based assays using high-throughput screening can rapidly identify cellular pathways affected by this compound. vt.edu
Relevant In Vivo Models:
Zebrafish (Danio rerio) Models: The zebrafish model, used successfully for Stellettin B, offers a rapid, cost-effective system for assessing toxicity, anti-angiogenic effects, and preliminary efficacy in vivo. mdpi.comnih.gov
Orthotopic Xenograft Mouse Models: To evaluate efficacy in a more physiologically relevant context, orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in mice, are crucial. Such models have been used to demonstrate the ability of Stellettin B to sensitize glioblastoma to other treatments. nih.govtmc.edu
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, maintain the heterogeneity of the original tumor and are considered a gold standard for preclinical efficacy testing.
The data generated from these advanced models will be critical for establishing a robust preclinical data package to support the potential transition of this compound into clinical development.
Q & A
Q. What are the primary natural sources of Stellettin H, and what methodologies are employed for its isolation and purification?
this compound is primarily isolated from marine sponges, notably species within the Jaspis genus. Its purification typically involves a multi-step chromatographic process:
- Extraction : Crude extracts are obtained using organic solvents (e.g., methanol/dichloromethane) via maceration or sonication.
- Fractionation : Size-exclusion chromatography (SEC) or vacuum liquid chromatography (VLC) separates compounds by molecular weight.
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is used for final purification, validated via NMR and mass spectrometry .
- Critical Controls : Include blanks (solvent-only runs) and spiked samples to confirm recovery rates and minimize matrix effects .
Q. What in vitro assays are commonly utilized to assess this compound's cytotoxic effects, and what experimental controls are necessary to ensure validity?
Standard assays include:
- MTT/WST-1 assays : Measure mitochondrial activity in cancer cell lines (e.g., A549, HepG2).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to distinguish apoptotic vs. necrotic cells.
- Cell cycle analysis : PI staining with flow cytometry to detect phase-specific arrest (e.g., G1/S). Controls Required :
- Negative controls (untreated cells), positive controls (e.g., cisplatin for cytotoxicity), and solvent controls (DMSO at equivalent concentrations).
- Replicate experiments (n ≥ 3) to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values of this compound across different cancer cell lines?
Discrepancies may arise from:
- Cell line heterogeneity : Genetic drift or differences in passage numbers. Validate cell line authenticity via STR profiling.
- Assay conditions : Standardize incubation time, serum concentration, and pH across labs.
- Data normalization : Use Z-score analysis to compare potency across studies. Methodological Approach : Conduct a meta-analysis of existing data, applying mixed-effects models to account for inter-study variability. Re-test this compound under harmonized protocols in 3–5 independent labs .
Q. What advanced molecular techniques are employed to identify this compound's protein targets, and how are false positives mitigated in such studies?
Key methodologies include:
- Chemical proteomics : Use biotinylated this compound analogs for pull-down assays, followed by LC-MS/MS analysis.
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes modulating this compound sensitivity.
- Surface plasmon resonance (SPR) : Validate binding affinity and kinetics of candidate targets. Mitigating False Positives :
- Include competition assays with excess unmodified this compound.
- Use orthogonal techniques (e.g., ITC for binding thermodynamics) to confirm hits .
Q. How should researchers design in vivo studies to evaluate this compound's therapeutic potential while addressing pharmacokinetic limitations?
Experimental Design :
- Model selection : Use patient-derived xenografts (PDX) to mimic human tumor heterogeneity.
- Dosing regimen : Optimize via pharmacokinetic studies (e.g., AUC, Cₘₐₓ) using LC-MS/MS plasma analysis.
- Combination therapy : Test synergies with inhibitors of efflux pumps (e.g., verapamil) to enhance bioavailability. Data Interpretation :
- Apply ANOVA with post-hoc Tukey tests to compare tumor regression rates across treatment groups.
- Report survival curves using Kaplan-Meier analysis with log-rank tests .
Methodological Guidelines for Data Presentation
- Tables : Include IC₅₀ values with 95% confidence intervals, cell line origins, and assay conditions (Table 1 example below).
- Statistical Reporting : Specify tests used (e.g., two-tailed t-test), p-value thresholds, and software (e.g., GraphPad Prism v10) .
| Cell Line | IC₅₀ (µM) | 95% CI | Assay Type | Reference |
|---|---|---|---|---|
| A549 | 0.45 | 0.38–0.52 | MTT | |
| HepG2 | 1.2 | 1.0–1.4 | WST-1 |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
